
1-Ethyl-1-methylheptyl formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-1-methylheptyl formate, also known as 3-Methylnonan-3-ol formate, is an organic compound with the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol . This compound is a formate ester, which is characterized by the presence of a formate group (HCOO-) attached to an alkyl chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethyl-1-methylheptyl formate can be synthesized through the esterification reaction between 1-ethyl-1-methylheptanol and formic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethyl-1-methylheptyl formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes under specific conditions.
Reduction: Reduction reactions can convert the ester into alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Hydrolysis: 1-Ethyl-1-methylheptanol and formic acid.
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-1-methylheptyl formate has various applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 1-ethyl-1-methylheptyl formate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by disrupting microbial cell membranes, leading to cell lysis and death . The compound’s ester bond can be hydrolyzed by esterases, releasing the active alcohol and formic acid, which can further exert their effects .
Vergleich Mit ähnlichen Verbindungen
1-Ethyl-1-methylheptyl formate can be compared with other formate esters, such as:
Methyl formate (HCOOCH3): A simpler ester with a lower molecular weight and different applications.
Ethyl formate (HCOOC2H5): Similar in structure but with a shorter alkyl chain, used as a flavoring agent and in insect fumigation.
Isopropyl formate (HCOOCH(CH3)2): Used in the fragrance industry and as a solvent.
Uniqueness: this compound is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Eigenschaften
CAS-Nummer |
93964-05-7 |
|---|---|
Molekularformel |
C11H22O2 |
Molekulargewicht |
186.29 g/mol |
IUPAC-Name |
3-methylnonan-3-yl formate |
InChI |
InChI=1S/C11H22O2/c1-4-6-7-8-9-11(3,5-2)13-10-12/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
ZARHEEPZMZOKBS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(C)(CC)OC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





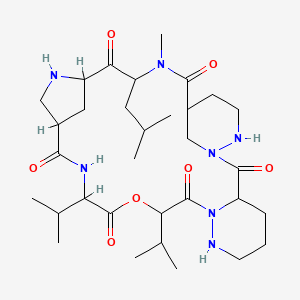
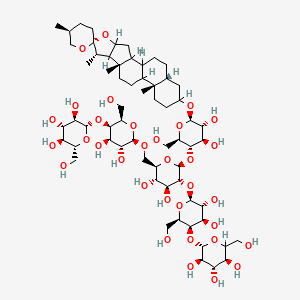
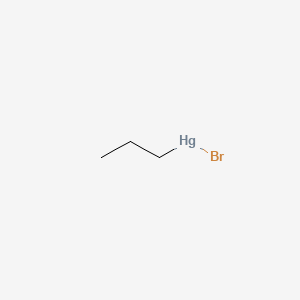


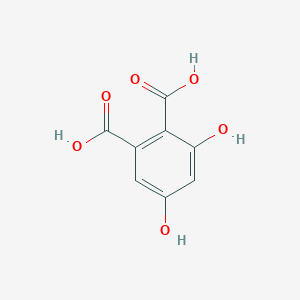
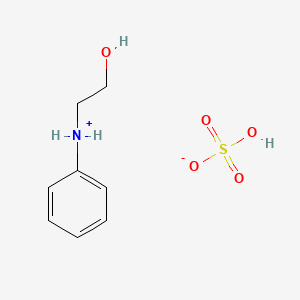


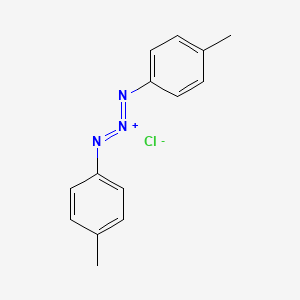
![2,3,9-Trimethoxy-5-methylbenzo[c]phenanthridin-5-ium;chloride](/img/structure/B12648943.png)
